2-nitro-N-(4-phenoxyphenyl)benzamide is a chemical compound that belongs to the class of nitrobenzamides. Its structure includes a nitro group (-NO2) and a phenoxyphenyl moiety, which contributes to its potential biological activity. This compound is significant in medicinal chemistry and material science due to its diverse applications.
This compound can be synthesized in laboratory settings through various chemical reactions involving nitro and phenoxy groups. It is not commonly found in nature but can be derived from commercially available precursors.
2-nitro-N-(4-phenoxyphenyl)benzamide is classified as:
The synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide typically involves the following steps:
2-nitro-N-(4-phenoxyphenyl)benzamide can participate in various chemical reactions, such as:
The mechanism of action for 2-nitro-N-(4-phenoxyphenyl)benzamide involves its interaction with biological targets, particularly in pharmacological contexts.
Experimental studies are needed to elucidate specific pathways and interactions related to this compound's mechanism of action.
Further studies are needed to fully characterize its physical properties through techniques such as spectroscopy (NMR, IR) and chromatography (HPLC).
2-nitro-N-(4-phenoxyphenyl)benzamide has potential applications in various scientific fields:
2-Nitro-N-(4-phenoxyphenyl)benzamide is systematically named as N-(4-phenoxyphenyl)-2-nitrobenzamide, reflecting its tripartite structure: a 2-nitro-substituted benzoyl group, a central amide linkage, and a 4-phenoxyaniline moiety. Its molecular formula is C₁₉H₁₄N₂O₄, with a precise molecular weight of 334.33 g/mol [1] [6] [10]. This compound belongs to the N-arylbenzamide class, characterized by orthogonal aromatic rings connected via ether and amide bonds. Key identifiers include:
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | N-(4-phenoxyphenyl)-2-nitrobenzamide |
CAS Registry | Not explicitly listed (3-nitro analog: 316146-57-3) [10] |
PubChem CID | 141069407 (for 2-nitro-4-phenoxybenzamide variant) [1] |
Canonical SMILES | [O-]N+c1ccccc1C(=O)NC2=CC=C(OC3=CC=CC=C3)C=C2 |
InChIKey | IPWIWZBCXLHXKQ-XBTAAFKLCT (thiourea analog) [8] |
The structural core enables diverse pharmacological interactions, with the ortho-nitro group and phenoxy spacer serving as key modulators of bioactivity [3] [6].
Crystallography: While direct single-crystal data for 2-nitro-N-(4-phenoxyphenyl)benzamide is limited in the provided sources, related N-(aryl)benzamides crystallize in monoclinic space groups (e.g., P2₁/c) with dihedral angles between aromatic planes of 82–89° [7]. This orthogonal arrangement minimizes steric clashes and facilitates crystal packing via intermolecular hydrogen bonds (N–H⋯O) and π-stacking. The ortho-nitro group typically exhibits a coplanar conformation (torsion angle <5°) with its attached benzene ring, enhancing resonance stabilization [7].
Spectroscopy:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | 8.10 (dd, 1H) | H6 of nitrobenzene |
7.85 (td, 1H) | H4 of nitrobenzene | |
7.65 (m, 4H) | Phenoxyphenyl H2', H3', H5', H6' | |
IR | 1665 cm⁻¹ | Amide C=O stretch |
1525 cm⁻¹ / 1342 cm⁻¹ | Asym/sym NO₂ stretch |
The ortho-nitro group exerts profound electronic effects:
Table 3: Electronic Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Effect on Amide Carbonyl 𝛿¹³C |
---|---|---|
ortho-NO₂ | σₘ = 0.71 | +4.0 ppm (vs. unsubstituted) |
para-OPh | σₚ = -0.32 | -1.2 ppm (vs. phenyl) |
This electronic profile enhances interactions with biomolecular targets—notably kinase and ion channel domains—by facilitating hydrogen bonding and dipole-dipole contacts [3] [5].
Modifying the nitro position or benzamide substitution dramatically alters bioactivity:
Table 4: Biological Activity of Structural Analogs
Compound | Key Structural Features | Biological Target | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
2-Nitro-N-(4-phenoxyphenyl)benzamide | ortho-NO₂, no C2' substitution | Kinase modulators (inferred) | Not reported |
3-Nitro analog (ICA-105574) | meta-NO₂ | hERG channel activator | EC₅₀ = 0.5 μM [6] |
2,3-Dihydroxy analog (20l) | 2-OH, 3-Cl (benzoyl) | SPAK kinase inhibitor | IC₅₀ = 0.050 μM [3] |
3-Methyl analog | 3-CH₃ (benzoyl) | Not reported | N/A [9] |
The ortho-nitro configuration uniquely balances electronic withdrawal and steric accessibility, positioning it as a versatile scaffold for targeted inhibitor design [3] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9